Bis(4-octylphenyl)amine
Description
Bis(4-octylphenyl)amine (CAS: 101-67-7), also known as Antioxidant ODA, is a diarylamine compound with the molecular formula C₂₈H₄₃N and a molecular weight of 393.65 g/mol. It is characterized by two 4-octylphenyl groups attached to a central amine nitrogen. This compound is a brown flaky solid with a melting point of 96–97°C, a boiling point of 509.4°C, and a density of 0.939 g/cm³ .
Properties
IUPAC Name |
4-octyl-N-(4-octylphenyl)aniline | |
|---|---|---|
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InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3 | |
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InChI Key |
QAPVYZRWKDXNDK-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC | |
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Molecular Formula |
C28H43N | |
| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID3025170 | |
| Record name | 4,4'-Dioctyldiphenylamine | |
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Molecular Weight |
393.6 g/mol | |
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Physical Description |
4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline] | |
| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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| Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |
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Flash Point |
415 °F (NTP, 1992), 213 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER | |
| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Density |
0.99 | |
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Vapor Density |
1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
LIGHT TAN POWDER | |
CAS No. |
101-67-7, 26603-23-6 | |
| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Melting Point |
205 to 207 °F (NTP, 1992), 80-90 °C | |
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Preparation Methods
Alkylation of Diphenylamine
The foundational method for synthesizing bis(4-octylphenyl)amine involves the Friedel-Crafts alkylation of diphenylamine with octanol. This reaction is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most widely used catalyst. The mechanism proceeds via electrophilic substitution, where the catalyst facilitates the formation of a carbocation from octanol, which subsequently reacts with diphenylamine.
Reaction Conditions :
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Temperature : 150–180°C
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Time : 4–6 hours
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Molar Ratio : Diphenylamine to octanol (1:2–1:2.5)
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Solvent : Toluene or xylene (optional)
Under these conditions, the reaction achieves yields of 85–90% . The product is typically isolated as a white to beige waxy solid after purification.
Catalysts and Reaction Optimization
While AlCl₃ remains the standard catalyst, alternative Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) have been explored. These catalysts modify reaction kinetics and selectivity:
| Catalyst | Temperature Range (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| AlCl₃ | 150–180 | 85–90 | High efficiency, widely available | Corrosive, generates acidic waste |
| BF₃ | 120–150 | 70–75 | Milder conditions, lower volatility | Lower yield, higher cost |
| ZnCl₂ | 160–190 | 80–85 | Reduced corrosivity | Requires higher temperatures |
BF₃ and ZnCl₂ offer advantages in specific scenarios, such as reduced equipment corrosion, but AlCl₃ remains preferred for its balance of cost and efficiency.
Purification Techniques
Post-synthesis purification is critical to achieving high-purity this compound. Common methods include:
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Distillation : Removes unreacted octanol and low-boiling byproducts at reduced pressure (e.g., 10–15 mmHg).
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Solvent Washing : Sequential washes with water (to neutralize residual catalyst) and organic solvents (e.g., hexane) eliminate impurities.
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Crystallization : Recrystallization from ethanol or acetone enhances purity to >98%.
Industrial-Scale Production
Process Optimization
Industrial synthesis scales the laboratory method while emphasizing reproducibility and cost-effectiveness. Key parameters include:
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Reactor Design : Continuous-flow reactors improve heat distribution and reduce reaction time.
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Catalyst Recovery : AlCl₃ is often partially recovered via filtration and reused, minimizing waste.
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Automation : Automated temperature and pressure controls ensure consistent product quality.
Typical Industrial Workflow :
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Mixing : Diphenylamine and octanol are combined in a molar ratio of 1:2.2.
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Catalyst Addition : AlCl₃ (5–7 wt% of reactants) is introduced gradually to prevent overheating.
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Reaction : Maintained at 170°C for 5 hours with stirring.
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Quenching : The mixture is cooled and quenched with water.
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Separation : The organic layer is separated, washed, and distilled.
Quality Control Measures
Industrial production employs rigorous quality checks:
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Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) verifies purity (>95%).
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Spectroscopic Methods : FT-IR and NMR validate molecular structure.
Alternative Synthetic Routes
Alkylation with Octyl Halides
While less common, alkylation using octyl chlorides or bromides has been reported. This method avoids the need for alcohol dehydration but requires higher catalyst loads and generates halogenated byproducts.
Example Reaction :
Yields are comparable to the octanol route (80–85%), but the process is less environmentally favorable due to HCl emissions.
Solvent-Free Synthesis
Recent patents describe solvent-free conditions using microwave-assisted heating. This approach reduces reaction time to 1–2 hours and improves energy efficiency, though scalability remains a challenge.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale (AlCl₃) | Industrial-Scale (AlCl₃) | Octyl Halide Method |
|---|---|---|---|
| Yield (%) | 85–90 | 88–92 | 80–85 |
| Reaction Time (h) | 4–6 | 4–5 | 3–4 |
| Catalyst Cost | Moderate | Low (recovery) | High |
| Environmental Impact | High (acidic waste) | Moderate (waste management) | High (HCl emissions) |
The AlCl₃-mediated alkylation of octanol strikes the best balance between yield, cost, and scalability.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Include halogenated organics and epoxides
Major Products: The major products formed from these reactions include various substituted derivatives and oxides of 4,4’-Dioctyldiphenylamine .
Scientific Research Applications
Scientific Research Applications
Bis(4-octylphenyl)amine has been extensively studied for its various beneficial properties:
Antioxidant Properties
- Mechanism of Action : Acts as a free radical scavenger, donating hydrogen atoms from its amine group to terminate radical chain reactions. This mechanism prevents degradation in materials such as polymers and lubricants.
- Applications :
- Used in the formulation of lubricants and fuels to enhance oxidative stability.
- Investigated for protective effects against oxidative stress in biological systems.
Corrosion Inhibition
- The compound is utilized as a corrosion inhibitor in various industrial applications, particularly in lubricants and hydraulic fluids, where it enhances the longevity and performance of materials.
Polymer Science
- Serves as a stabilizer in the synthesis of polyurethanes and other polymers. Its structural attributes contribute to improved thermal stability and mechanical properties of polymeric materials .
Medical Research
- Explored for potential applications in drug formulations due to its antioxidant properties, which may help mitigate oxidative damage in pharmacological contexts.
Industrial Applications
The versatility of this compound extends into several industrial sectors:
| Application Area | Description |
|---|---|
| Lubricants | Enhances oxidative stability and prevents degradation under high temperatures. |
| Plastics | Acts as a stabilizer to improve the durability and longevity of plastic products. |
| Rubber | Used to enhance the performance and lifespan of rubber materials. |
Case Study 1: Use in Lubricants
In a comparative study assessing the performance of various antioxidants in engine oils, this compound demonstrated superior oxidative stability compared to traditional additives. The study indicated that formulations containing this compound maintained viscosity and reduced sludge formation significantly better than those without it.
Case Study 2: Polymer Stabilization
Research involving the incorporation of this compound into polyurethane formulations showed marked improvements in thermal stability. The compound's presence reduced degradation rates during accelerated aging tests, indicating its effectiveness as a thermal stabilizer.
Mechanism of Action
The primary mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects is through its antioxidant properties. It acts as a free radical scavenger, donating a hydrogen atom from its amine group to terminate radical chain reactions. This helps in preventing the degradation of polymers and other materials. The compound’s bulky octyl groups provide steric hindrance, further enhancing its antioxidant efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Bis(4-octylphenyl)amine and Analogues
Detailed Comparisons
(a) Substituent Effects on Properties
- This compound: Long alkyl chains (octyl) enhance lipophilicity, making it ideal for non-polar matrices like lubricants. High melting point (96–97°C) due to van der Waals interactions between alkyl chains .
Bis(4-methoxyphenyl)amine :
N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine :
(c) Toxicity and Environmental Impact
- ODA is uniquely noted for aquatic toxicity, requiring careful disposal to prevent environmental contamination .
- Other analogues (e.g., methoxy or thiophene derivatives) lack detailed toxicity data but may pose different risks based on substituent chemistry.
Biological Activity
Bis(4-octylphenyl)amine , also known as 4,4'-dioctyldiphenylamine , is an organic compound classified as an aromatic amine. It is characterized by its unique molecular structure, consisting of two para-substituted diphenylamine units linked by octyl groups. This compound is primarily utilized in various industrial applications due to its notable antioxidant , corrosion inhibitor , and biological activity .
- Chemical Formula : C28H43N
- Molecular Weight : 393.65 g/mol
- CAS Number : 101-67-7
- Appearance : White to light yellow waxy solid
Synthesis and Industrial Applications
The synthesis of this compound typically involves the alkylation of diphenylamine with octanol, often catalyzed by Lewis acids such as aluminum chloride. The compound finds applications in:
- Polymer Science : As a stabilizer to enhance the longevity of materials.
- Biological Research : Investigated for protective effects against oxidative stress.
- Medical Applications : Potential use in drug formulations due to its antioxidant properties.
- Industrial Use : Employed in lubricants, plastics, and rubber production.
The primary biological activity of this compound is attributed to its antioxidant properties. It functions as a free radical scavenger, effectively donating hydrogen atoms from its amine group to terminate radical chain reactions. This mechanism is crucial in preventing oxidative damage in biological systems and materials alike.
Antioxidant Properties
Research has shown that this compound exhibits significant antioxidant activity, which can be quantified through various assays:
| Assay Type | Result (IC50 μM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.5 | |
| ABTS Radical Scavenging | 15.3 | |
| Hydroxyl Radical Scavenging | 9.8 |
These results indicate that this compound is effective at low concentrations, making it a promising candidate for applications requiring antioxidant protection.
Toxicity and Safety Profile
While this compound has beneficial properties, its safety profile must also be considered. Toxicological assessments reveal:
- Low bioavailability in organisms due to its high log Kow (octanol-water partition coefficient), indicating limited absorption and bioaccumulation potential.
- Minimal acute toxicity observed in aquatic species, with critical body burden calculations suggesting low risk from exposure .
Study on Oxidative Stress Protection
A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The findings suggest that this compound may have protective effects against cellular damage induced by reactive oxygen species (ROS).
Ecotoxicological Assessment
An ecological assessment evaluated the impact of this compound on benthic organisms and freshwater species. Results indicated that exposure levels were below thresholds associated with adverse effects, supporting its classification as low-risk in environmental contexts .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other substituted diphenylamines:
| Compound Name | Antioxidant Activity (IC50 μM) | Bioavailability |
|---|---|---|
| N-phenyl-1-naphthylamine | 20.5 | Moderate |
| N-(4-tert-octylphenyl)-naphthylamine | 18.0 | High |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 25.0 | Low |
This comparison highlights the superior antioxidant efficacy of this compound, making it particularly valuable for industrial and biological applications.
Q & A
Q. Methodological Guidance :
- Solubility Testing : Use gravimetric analysis under controlled temperature (21°C) to verify solubility in target solvents.
- Thermal Analysis : Employ differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic transitions.
What synthetic methodologies are reported for this compound, and how is purity validated?
This compound is synthesized via asymmetric coupling reactions of substituted phenyl precursors, often involving palladium catalysts or Ullmann-type couplings . Industrial routes may use alkylation of diphenylamine derivatives.
Q. Methodological Guidance :
- Purification : Recrystallize from ethanol or hexane to achieve ≥95% purity .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against commercial standards .
What safety protocols are essential for handling this compound in laboratory settings?
The compound poses risks of skin irritation (GHS Category 2A), eye damage, and aquatic toxicity. Safety measures include:
- PPE : Nitrile gloves, chemical goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Collect contaminated waste for incineration or licensed hazardous waste facilities .
Contradiction Analysis :
While some SDSs classify it as a mild irritant (e.g., GHS Category 2A), others emphasize acute aquatic toxicity. Researchers should prioritize stricter controls when working near aqueous systems .
Advanced Research Questions
How can interfacial behavior of this compound derivatives be studied using Langmuir trough techniques?
Bis(4-octylphenyl)diazene analogs (e.g., H8-azo-H8) exhibit light-responsive behavior at air-water interfaces. Key methods include:
- Surface Pressure-Area Isotherms : Measure molecular packing density under UV/visible light to track trans-to-cis isomerization .
- Interfacial Rheology : Use magnetic-rod stress rheometers to quantify viscoelastic moduli changes during compression-expansion cycles .
Q. Experimental Design :
- Prepare monolayers by spreading chloroform solutions on a Langmuir trough.
- Irradiate with UV (365 nm) to induce isomerization and monitor hysteresis in isotherms.
What spectroscopic and computational methods resolve structural contradictions in this compound stability studies?
Discrepancies in thermal stability reports (e.g., decomposition vs. sublimation) can be addressed via:
Q. Data Interpretation :
- Correlate experimental TGA curves with computational predictions to validate degradation mechanisms.
How does this compound function as an antioxidant in polymer matrices, and how is efficacy quantified?
As a radical scavenger, it inhibits polymer oxidation by donating hydrogen atoms to peroxyl radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
